4-Aminophenylarsonsäure

Übersicht

Beschreibung

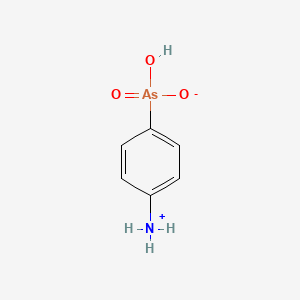

Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group located in the 4-position on the benzene ring. This compound was first introduced medically in the late 19th century as Atoxyl, and its sodium salt was used as the first organic arsenical drug. due to its high toxicity, it was soon deemed unsuitable for human use .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Growth Promoter in Animal Feed

Arsanilic acid has historically been used as a veterinary feed additive to promote growth in livestock, particularly poultry and swine. It was effective in improving weight gain and feed efficiency. However, due to concerns over arsenic residues in animal products and potential health risks to humans, its use as a growth promoter has been banned in many countries. In the United States, the FDA withdrew its approval for arsanilic acid as an animal drug in 2013 .

Disease Prevention

In addition to promoting growth, arsanilic acid was used to prevent and treat dysentery in livestock. Its antimicrobial properties contributed to reducing the incidence of infections in animal husbandry .

Environmental Applications

Contamination and Remediation

Arsanilic acid is recognized as an emerging micropollutant that can release toxic arsenate and arsenite during environmental degradation. Studies have explored its photodegradation using advanced oxidation processes (AOPs), such as UV/persulfate systems. These methods have shown promise in effectively removing arsanilic acid from contaminated water, converting it into less harmful forms .

Table 1: Photodegradation of p-Arsanilic Acid

| Treatment Method | Removal Efficiency | Time Required |

|---|---|---|

| UV/Persulfate | 100% | ~7 minutes |

| UV Alone | Low | Not specified |

Analytical Chemistry

Detection Reagent

Arsanilic acid is utilized as a reagent for detecting nitrites in urinalysis dipsticks. Its ability to form stable complexes with nitrites makes it valuable in clinical diagnostics .

Case Studies

Case Study 1: Environmental Impact Assessment

A study investigated the degradation pathways of p-arsanilic acid under various conditions. The results indicated that the presence of persulfate significantly enhanced the degradation rate when activated by UV light. The study concluded that such treatments could be integrated into wastewater management systems to mitigate the environmental impact of arsanilic acid .

Case Study 2: Health Risk Analysis

Research conducted on veterans exposed to arsanilic acid highlighted potential long-term health risks associated with its use in agriculture. The findings suggested correlations between exposure levels and various health issues, including respiratory diseases and cancers, underscoring the need for stringent regulations on its use .

Wirkmechanismus

Target of Action

Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound . The primary target of Arsanilic acid is Lysozyme C in humans . Lysozyme C is an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria.

Mode of Action

It is known that arsanilic acid interacts with its target, lysozyme c, which may lead to changes in the function of this enzyme

Biochemical Pathways

Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsanilic acid, being an organoarsenic compound, may potentially affect these pathways.

Pharmacokinetics

It is known that arsanilic acid is used as a feed additive for enteric conditions in pigs and poultry , suggesting that it is orally bioavailable

Result of Action

Arsanilic acid has been used as a veterinary feed additive promoting growth and to prevent or treat dysentery in poultry and swine . It can cause blindness and is ototoxic and nephrotoxic in animals . It’s also known that Arsanilic acid can be transformed into highly toxic aromatic amines and inorganic arsenic species under certain conditions .

Action Environment

The action of Arsanilic acid can be influenced by various environmental factors. For instance, lower pH conditions favor ASA adsorption, while higher pH conditions inhibit its adsorption due to electrostatic repulsion and weakened hydrophobic interaction . The presence of phosphate also inhibits ASA adsorption because of the competitive effect . These findings suggest that the action, efficacy, and stability of Arsanilic acid can be significantly influenced by the environmental conditions.

Biochemische Analyse

Biochemical Properties

These are organic compounds containing an aminobenzene moiety

Cellular Effects

Arsanilic acid has been found to have various effects on cells. For instance, it has been reported to cause blindness and is ototoxic and nephrotoxic in animals .

Temporal Effects in Laboratory Settings

One study reported that in mice, vestibular functions were worst at 2 days and recovered by 7 days after surgery with arsanilic acid

Dosage Effects in Animal Models

In animal models, arsanilic acid has been reported to cause blindness and is ototoxic and nephrotoxic

Transport and Distribution

One study reported that arsanilic acid, copper ion (Cu2+), and phosphate (PO43–) are widely used as feed additives for pigs and most of these three supplemented feed additives were excreted in feces and urine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Arsanilic Acid wurde erstmals 1863 von Antoine Béchamp berichtet. Der Prozess beinhaltet die Reaktion von Anilin und Arsensäure über eine elektrophile aromatische Substitutionsreaktion:

C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O

Diese Reaktion führt zur Bildung von Arsanilic Acid, das als Zwitterion vorliegt {_svg_2}.

Industrielle Produktionsmethoden: Die industrielle Produktion von Arsanilic Acid beinhaltet typischerweise die Reduktion von p-Nitrophenylarsonsäure. Der Prozess beinhaltet die Einstellung des pH-Werts der p-Nitrophenylarsonsäure-Lösung, die Zugabe von Eisenpulver und Natriumchlorid und das Erhitzen des Gemisches. Das Endprodukt wird durch Filtration, pH-Einstellung und Umkristallisation gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arsanilic Acid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Arsanilic Acid kann oxidiert werden, um Arsensäurederivate zu bilden.

Reduktion: Die Nitrogruppe in p-Nitrophenylarsonsäure kann reduziert werden, um Arsanilic Acid zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Eisenpulver und Salzsäure werden häufig zur Reduktion von p-Nitrophenylarsonsäure verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern typischerweise saure Bedingungen und ein geeignetes Elektrophil.

Hauptprodukte:

Oxidation: Arsensäurederivate.

Reduktion: Arsanilic Acid.

Substitution: Verschiedene substituierte Arsanilic Acid-Derivate, abhängig vom verwendeten Elektrophil.

Vergleich Mit ähnlichen Verbindungen

Arsanilic Acid ist unter den Organoarsenverbindungen aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Phenylarsonsäure: Fehlt die in Arsanilic Acid vorhandene Aminogruppe.

Roxarsone: Enthält zusätzlich zu den Amino- und Arsen-Gruppen eine Hydroxylgruppe.

Nitarsone: Enthält eine Nitrogruppe anstelle einer Aminogruppe.

Diese Verbindungen teilen einige chemische Eigenschaften mit Arsanilic Acid, unterscheiden sich aber in ihren biologischen Aktivitäten und Anwendungen .

Biologische Aktivität

Arsanilic acid, an organoarsenic compound, has garnered attention for its biological activity, particularly as an anti-infective agent and a feed additive in agriculture. This article delves into the biological properties, effects on organisms, and environmental implications of arsanilic acid, supported by case studies and research findings.

Arsanilic acid (C₆H₈AsNO₃) is characterized by its arsenic content, which contributes to its biological activity. It functions primarily as an anti-infective agent in veterinary medicine, particularly in poultry and swine farming, where it promotes growth and improves feed efficiency . The compound is metabolized in vivo to N-acetylarsanilic acid (NAA), which is identified as a significant product through various enzymatic processes .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈AsNO₃ |

| Molecular Weight | 199.10 g/mol |

| CAS Number | 98-50-2 |

| Solubility | Soluble in water |

Antimicrobial Effects

Arsanilic acid exhibits antimicrobial properties against various pathogens. Its use in animal feeds has been linked to reduced incidences of diseases such as coccidiosis in poultry, leading to enhanced growth rates . Studies have shown that arsanilic acid can inhibit the growth of certain bacteria, although the exact mechanisms remain under investigation.

Environmental Impact

The environmental implications of arsanilic acid are significant due to its persistence and potential toxicity. Research indicates that arsanilic acid can accumulate in soil and aquatic systems, affecting non-target organisms. For instance, studies have demonstrated acute toxicity to aquatic plants and potential chronic effects on terrestrial wildlife .

Case Studies

- Growth Promotion in Poultry : A study conducted in 1957 assessed the effects of arsanilic acid combined with penicillin on egg production in hens. The results indicated a marked improvement in egg yield when arsanilic acid was included in the diet .

- Soil Adsorption Dynamics : Recent research highlighted the adsorption behavior of p-arsanilic acid on iron (hydr)oxides in soil. The study found that lower pH levels favor adsorption, while higher phosphate concentrations inhibit it, indicating complex interactions that affect mobility and bioavailability in the environment .

Toxicological Considerations

Despite its benefits, arsanilic acid poses health risks. Acute exposure can lead to eye irritation and systemic toxicity. Long-term exposure raises concerns about carcinogenicity, particularly among children who may come into contact with treated areas over extended periods .

Table 2: Toxicity Classification of Arsanilic Acid

| Hazard Class | Classification |

|---|---|

| Acute Toxicity (Oral) | 6.1C |

| Eye Irritancy | 6.4A |

| Target Organ Systemic Toxicity | 6.9A |

| Aquatic Ecotoxicity | 9.1B |

Eigenschaften

IUPAC Name |

(4-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035138 | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Powder; [MSDSonline] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |

| Record name | SID8139922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9571 @ 10 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1880000000.0 [mmHg] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water or alcohol, Crystalline powder | |

CAS No. |

98-50-0 | |

| Record name | Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsanilic acid [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsanilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARSANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.